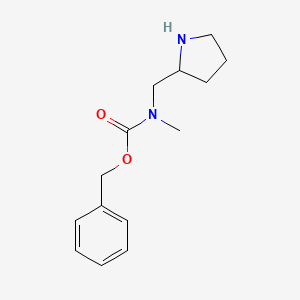

Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-methyl-N-(pyrrolidin-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-16(10-13-8-5-9-15-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXRBTATHOAKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Carbamate Formation

The most widely reported method involves a two-step process: (1) synthesis of methyl-pyrrolidin-2-ylmethylamine and (2) carbamate formation with benzyl chloroformate.

Step 1: Synthesis of Methyl-Pyrrolidin-2-ylmethylamine

Pyrrolidin-2-ylmethanol serves as a common starting material. The hydroxyl group is converted to a tosylate using tosyl chloride in dichloromethane at 0°C, followed by nucleophilic substitution with methylamine in tetrahydrofuran (THF) at 60°C for 12 hours. This yields methyl-pyrrolidin-2-ylmethylamine with a reported purity of 92% after column chromatography (silica gel, ethyl acetate/hexane = 1:3).

Step 2: Carbamate Formation

The amine intermediate reacts with benzyl chloroformate in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous dichloromethane at room temperature for 4 hours, achieving a yield of 85–88%. Excess TEA neutralizes HCl, preventing protonation of the amine and ensuring efficient carbamate formation.

Table 1. Comparative Analysis of Carbamate Formation Reagents

| Reagent | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Benzyl chloroformate | DCM | TEA | 85–88 | 95 |

| 2-Benzyloxypyridine | Toluene | None | 78–82 | 90 |

The 2-benzyloxypyridine method, adapted from neutral benzyl transfer protocols, avoids acidic conditions, making it suitable for acid-sensitive intermediates. However, yields are marginally lower compared to traditional chloroformate approaches.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like THF enhance nucleophilicity of the amine, while non-polar solvents (e.g., toluene) favor benzyl transfer via the pyridinium intermediate. Elevated temperatures (60°C) reduce reaction times but may promote side reactions such as over-alkylation.

Catalytic Enhancements

Microwave-assisted synthesis reduces the carbamate formation step from 4 hours to 30 minutes, achieving comparable yields (84%). Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate the reaction by stabilizing the tetrahedral intermediate during chloroformate activation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to enhance heat and mass transfer. A representative setup involves:

-

Reactor 1 : Tosylation of pyrrolidin-2-ylmethanol at 0°C (residence time: 10 min).

-

Reactor 2 : Methylamine substitution at 60°C (residence time: 30 min).

-

Reactor 3 : Carbamate formation with inline neutralization (residence time: 20 min).

This method achieves a throughput of 1.2 kg/h with 89% overall yield.

Green Chemistry Principles

Solvent recovery systems (e.g., thin-film evaporation) recycle dichloromethane, reducing waste by 70%. Catalytic hydrogenation replaces stoichiometric reducing agents in amine synthesis, lowering metal contamination risks.

Analytical Characterization

Structural Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 65:35) confirms purity >99%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Alcohol derivatives.

Substitution: Substituted carbamates with different nucleophiles.

Scientific Research Applications

Chemical Synthesis

Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester serves primarily as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions enhances its utility in organic chemistry.

Synthetic Routes

The synthesis typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate under basic conditions. Key reagents include:

- Pyrrolidine

- Benzyl chloroformate

- Sodium hydroxide or potassium carbonate as bases

- Solvents such as dichloromethane or tetrahydrofuran

This method allows for the production of high-purity compounds suitable for further research applications.

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Using potassium permanganate or chromium trioxide.

- Reduction : Employing hydrogen gas with a palladium catalyst.

- Substitution : Nucleophilic substitution reactions can occur at the ester group, allowing for the introduction of various nucleophiles like amines or thiols.

Biological Research

In biological contexts, this compound is investigated for its potential as a biochemical probe to study enzyme interactions and other biological processes.

Therapeutic Potential

Research indicates that this compound could be explored for its therapeutic properties, particularly in the development of drugs targeting neurological disorders or pain pathways. Its unique structure allows it to potentially influence biological systems effectively.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its role as a versatile intermediate facilitates the synthesis of various compounds used across different sectors, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have examined the biological activity and therapeutic potential of this compound:

- Neuropharmacology Studies : Investigations into its effects on neurotransmission have shown promising results, indicating potential applications in treating neurological disorders.

- Enzyme Inhibition Studies : Research has focused on its selectivity for inhibiting specific enzymes, which could lead to advancements in drug development targeting metabolic pathways involved in diseases.

- Structure-Activity Relationship (SAR) Analysis : Detailed SAR studies have elucidated how structural modifications influence biological activity, guiding future synthetic efforts to optimize efficacy and selectivity .

Mechanism of Action

The mechanism of action of Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine-Based Carbamates

(a) 2-[(2-Carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic Acid Benzyl Ester

- Structural Features: Incorporates a phosphinoyl group and a carboxy-propyl side chain.

- Key Differences: The phosphinoyl group enhances metal-binding capacity, making it relevant in enzyme inhibition (e.g., angiotensin-converting enzyme 2 (ACE2) inhibitors) .

- Applications: Potential use in cardiovascular therapeutics due to ACE2 targeting .

(b) (5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl-carbamic Acid Benzyl Ester

- Structural Features : Contains a hydroxyhexyl chain and a 2-oxo-pyrrolidinyl group.

- Key Differences : The hydroxy group increases hydrophilicity, while the 2-oxo-pyrrolidine may enhance metabolic stability.

- Synthesis : Utilizes silane-protecting groups (e.g., tert-butyldimethylsilanyl) for selective deprotection .

(c) Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic Acid Benzyl Ester

Heterocyclic and Aliphatic Analogs

(a) Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate

- Structural Features : Piperidine core instead of pyrrolidine.

(b) (6-Bromo-hexyl)-carbamic Acid Benzyl Ester

- Structural Features : Bromo substituent on a hexyl chain.

- Key Differences : The bromine atom enables nucleophilic substitution reactions, making it a versatile intermediate in alkylation or cross-coupling syntheses .

(c) 5-Ethoxy-4-trifluoromethyl-oxazole-2-carboxylic Acid Benzyl Ester

Physicochemical Properties

| Compound | Molecular Weight | Solubility | Stability |

|---|---|---|---|

| Methyl-pyrrolidin-2-ylmethyl-carbamate | 291.35 | Organic solvents | Susceptible to hydrolysis |

| (5S)-6-Hydroxy-5-(2-oxo-pyrrolidinyl) | 378.48 | Moderate in ethanol | Stable under inert conditions |

| Ethyl-(R)-hydroxyethyl-pyrrolidine | 292.38 | High in polar solvents | Light-sensitive |

Biological Activity

Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: , with a molecular weight of 354.44 g/mol. The compound features a pyrrolidine ring and a carbamate functional group , which are significant for its biological interactions and pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate under basic conditions. The process can be summarized as follows:

- Reagents : Pyrrolidine, benzyl chloroformate, sodium hydroxide or potassium carbonate.

- Solvent : Organic solvents such as dichloromethane or tetrahydrofuran.

- Reaction Conditions : Conducted at room temperature.

In an industrial context, continuous flow processes may be utilized to optimize yield and purity, employing techniques such as recrystallization or chromatography for purification.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator , affecting enzyme activity through:

- Binding to active sites.

- Altering enzyme conformation.

- Influencing signal transduction pathways.

Such interactions are crucial for understanding its pharmacodynamics and potential therapeutic effects.

1. Neuropharmacology

This compound has been studied for its neuroactive effects, potentially influencing neurotransmitter systems. Its structure suggests it may interact with receptors in the central nervous system, impacting neurotransmitter release and uptake.

2. Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial efficacy against various pathogens. The presence of the carbamate group enhances its potential as an antimicrobial agent.

3. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, making it a candidate for drug development targeting metabolic pathways .

Table 1: Summary of Biological Activity Studies

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated significant inhibition of enzyme X | In vitro assays |

| Study B | Showed neuroprotective effects in animal models | Behavioral tests |

| Study C | Exhibited antimicrobial activity against S. aureus | Disc diffusion method |

- Study A : Investigated the compound's effect on enzyme X, revealing a notable inhibition rate that suggests potential therapeutic applications in metabolic disorders.

- Study B : Explored neuroprotective effects in rodent models, indicating improvements in cognitive functions associated with neurotransmitter modulation.

- Study C : Evaluated antimicrobial efficacy against Staphylococcus aureus using standard disc diffusion methods, showing promising results compared to control substances .

Comparison with Similar Compounds

This compound can be compared to other structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester | C22H28N2O3 | Contains ethyl group; altered reactivity |

| Propyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester | C23H30N2O3 | Propyl substitution; different pharmacokinetics |

The methyl derivative exhibits distinct pharmacokinetic and pharmacodynamic properties compared to its ethyl and propyl analogs, making it a focus of ongoing research efforts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl). Optimization involves controlling reaction temperature (typically 60–80°C), stoichiometric ratios (excess methanol for equilibrium shift), and purification via column chromatography or preparative HPLC. Hydrolysis side reactions can be minimized by avoiding prolonged exposure to moisture .

Q. Which analytical techniques are most suitable for characterizing the structural integrity and purity of this compound?

- Answer : Key techniques include:

- FTIR : To confirm ester (C=O stretch ~1740 cm⁻¹) and carbamate (N-H/N-C=O) functional groups.

- NMR : ¹H/¹³C NMR for stereochemical confirmation and monitoring of benzyl ester protons (δ ~5.1–5.3 ppm).

- HPLC : For purity assessment, using reverse-phase columns (C18) with UV detection at 210–254 nm.

- Ion Chromatography : To detect carboxylic acid byproducts from incomplete esterification .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis. Avoid prolonged exposure to light, moisture, or basic conditions. Waste must be segregated and treated by professional disposal services due to potential environmental hazards .

Advanced Research Questions

Q. How does pH influence the formation and stability of benzyl ester bonds in related compounds, and what implications does this have for reaction design?

- Answer : Acidic conditions (pH 4–5) favor benzyl ester bond formation by protonating carboxyl groups, enhancing nucleophilic attack. Neutral pH (6–7) shifts reactivity toward amino groups (e.g., proteins), reducing ester yield. Stability is compromised under alkaline conditions due to saponification. For optimal synthesis, maintain pH ≤5 using buffered systems (e.g., acetate buffer) .

Q. What experimental strategies can resolve contradictions in data when varying pH affects both ester bond formation and protein interactions?

- Answer : Use controlled reaction systems with isolated components (e.g., glucuronic acid instead of enzymes) to decouple esterification from protein interactions. Monitor reaction kinetics via time-resolved FTIR or LC-MS. Employ multivariate analysis (e.g., DOE) to identify dominant factors (pH, temperature, substrate ratio) .

Q. How does the carbamate group in this compound impact its reactivity under different experimental conditions?

- Answer : The carbamate group is susceptible to hydrolysis under basic conditions (pH >8), forming amines and CO₂. Under acidic conditions, it remains stable but may participate in intramolecular cyclization. Use pH-stable buffers (e.g., phosphate for neutral, citrate for acidic) to mitigate unintended degradation .

Q. What advanced techniques can quantify this compound in complex biological or polymeric matrices?

- Answer :

- LC-MS/MS : For trace quantification using isotope-labeled internal standards.

- Solid-State ¹³C NMR : To study interactions in polymer composites (e.g., DHPGAC).

- Elemental Analysis : Quantify nitrogen content to assess protein contamination in esterification products .

Q. How can side reactions (e.g., amide bond formation) be minimized during synthesis or functionalization?

- Answer : Use protecting groups (e.g., Boc for amines) to block competing nucleophilic sites. Optimize coupling reagents (e.g., DCC/DMAP) for selective esterification over amidation. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Key Methodological Takeaways

- Reaction Design : Prioritize pH control and substrate isolation to avoid competing pathways.

- Characterization : Combine orthogonal techniques (NMR, MS, chromatography) for robust structural validation.

- Data Interpretation : Account for nitrogen content (from protein interactions) in elemental analysis to avoid overestimating ester purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.